(S)-2-Amino-1-((S)-2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)-3-methylbutan-1-one
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Overview
Description
(S)-2-Amino-1-((S)-2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)-3-methylbutan-1-one is a complex organic compound with a unique structure that includes a pyrrolidine ring and a cyclopropylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-1-((S)-2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)-3-methylbutan-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the cyclopropylmethyl group. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-1-((S)-2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)-3-methylbutan-1-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-2-Amino-1-((S)-2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)-3-methylbutan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of (S)-2-Amino-1-((S)-2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones: These compounds share some structural similarities and are used in similar applications.
Pyrimido[4,5-d]pyrimidines: Another class of compounds with comparable properties and uses.
Uniqueness
What sets (S)-2-Amino-1-((S)-2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)-3-methylbutan-1-one apart is its specific stereochemistry and the presence of both a pyrrolidine ring and a cyclopropylmethyl group
Properties
Molecular Formula |
C14H27N3O |
---|---|
Molecular Weight |
253.38 g/mol |
IUPAC Name |
(2S)-2-amino-1-[(2S)-2-[(cyclopropylmethylamino)methyl]pyrrolidin-1-yl]-3-methylbutan-1-one |
InChI |
InChI=1S/C14H27N3O/c1-10(2)13(15)14(18)17-7-3-4-12(17)9-16-8-11-5-6-11/h10-13,16H,3-9,15H2,1-2H3/t12-,13-/m0/s1 |
InChI Key |
QZIAHNQODHMFAX-STQMWFEESA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1CNCC2CC2)N |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1CNCC2CC2)N |
Origin of Product |
United States |
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